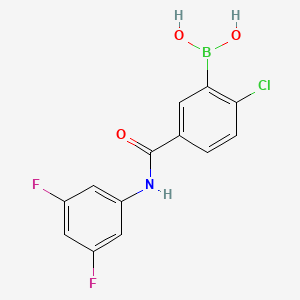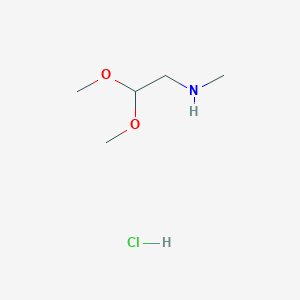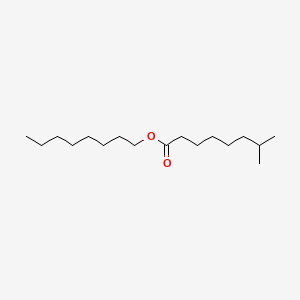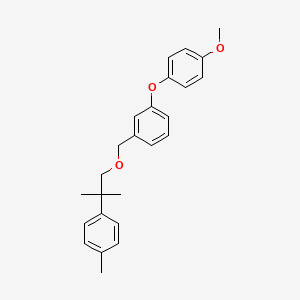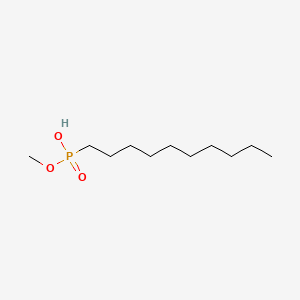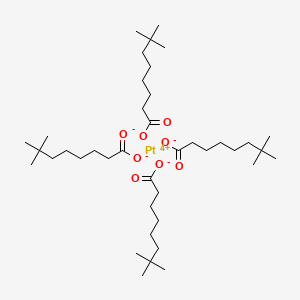
Neodecanoic acid, platinum salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodecanoic acid, platinum salt is a compound formed by the reaction of neodecanoic acid with platinum. Neodecanoic acid is a highly branched carboxylic acid with the chemical formula C10H20O2. It is known for its stability and hydrophobic properties. When combined with platinum, it forms a complex that has various applications in different fields, including catalysis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of neodecanoic acid, platinum salt typically involves the reaction of neodecanoic acid with a platinum precursor, such as platinum chloride. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions. The process can be summarized as follows:
- Dissolution of neodecanoic acid in an organic solvent.
- Addition of the platinum precursor to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the resulting platinum salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: Neodecanoic acid, platinum salt can undergo various chemical reactions, including:
Oxidation: The platinum center can facilitate oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: The compound can also act as a catalyst in reduction reactions, where it helps in the addition of hydrogen to organic molecules.
Substitution: this compound can participate in substitution reactions, where ligands around the platinum center are replaced by other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reactions are typically carried out at elevated temperatures.
Reduction: Hydrogen gas or hydride donors are commonly used in reduction reactions, often under high pressure.
Substitution: Various ligands, such as phosphines or amines, can be used to replace existing ligands around the platinum center.
Major Products: The major products of these reactions depend on the specific substrates and conditions used. For example, oxidation reactions may yield alcohols or ketones, while reduction reactions can produce alkanes or alcohols.
Aplicaciones Científicas De Investigación
Neodecanoic acid, platinum salt has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying biochemical pathways.
Medicine: Research is ongoing into its potential use in cancer therapy, where platinum-based compounds are known for their anticancer properties.
Industry: It is used in the production of high-performance coatings and as a stabilizer in polymer formulations.
Mecanismo De Acción
Neodecanoic acid, platinum salt can be compared with other platinum-based compounds, such as:
Cisplatin: A well-known anticancer drug that forms cross-links with DNA, inhibiting its replication.
Carboplatin: Another anticancer agent with a similar mechanism of action but with different pharmacokinetics.
Oxaliplatin: Used in the treatment of colorectal cancer, known for its ability to form DNA adducts.
Uniqueness: this compound is unique due to the presence of the highly branched neodecanoic acid, which imparts specific properties such as increased stability and hydrophobicity. These properties make it suitable for applications where other platinum compounds may not be as effective.
Comparación Con Compuestos Similares
- 2,2,3,5-Tetramethylhexanoic acid
- 2,4-Dimethyl-2-isopropylpentanoic acid
- 2,5-Dimethyl-2-ethylhexanoic acid
- 2,2-Dimethyloctanoic acid
- 2,2-Diethylhexanoic acid
These compounds share structural similarities with neodecanoic acid and can form similar platinum complexes, but each has unique properties that make them suitable for different applications.
Propiedades
Número CAS |
97392-80-8 |
|---|---|
Fórmula molecular |
C40H76O8Pt |
Peso molecular |
880.1 g/mol |
Nombre IUPAC |
7,7-dimethyloctanoate;platinum(4+) |
InChI |
InChI=1S/4C10H20O2.Pt/c4*1-10(2,3)8-6-4-5-7-9(11)12;/h4*4-8H2,1-3H3,(H,11,12);/q;;;;+4/p-4 |
Clave InChI |
WIRNLLDTZSELCZ-UHFFFAOYSA-J |
SMILES canónico |
CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].CC(C)(C)CCCCCC(=O)[O-].[Pt+4] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


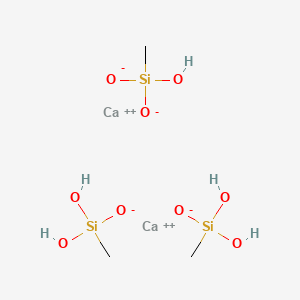


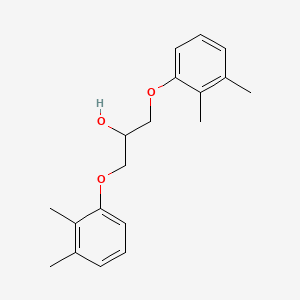

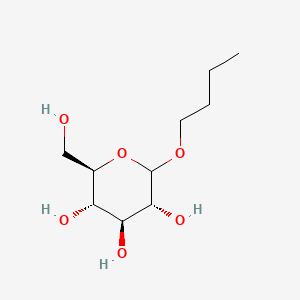
![2-[[(3S)-3-(4-chlorophenyl)-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl]oxy]acetic acid](/img/structure/B12647590.png)
